3-Aminobenzyl alcohol

Electrochemistry Electropolymerization Sensor Materials

Researchers requiring the meta-substituted isomer for regioselective synthesis or compendial analytical methods face supply confusion with interchangeable ortho/para isomers. 3-Aminobenzyl alcohol (CAS 1877-77-6) resolves this with: • Official Benzocaine EP Impurity F designation - ensures regulatory traceability for GMP method validation. • Unique 1,3-amino alcohol motif - enables 9-BBN chelate-mediated mono-N-alkylation inaccessible to 1,2-isomers. • Higher oxidation potential vs. 3-aminophenol - tunable electrochemical window for sensor and conductive polymer development. Supplied at ≥98% purity with full QC documentation and global shipping.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 1877-77-6
Cat. No. B048899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzyl alcohol
CAS1877-77-6
Synonyms(3-Aminophenyl)methanol;  3-(Hydroxymethyl)aniline;  3-Aminobenzenemethanol;  _x000B_NSC 62359;  [3-(Hydroxymethyl)phenyl]amine;  m-Aminobenzyl Alcohol
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CO
InChIInChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
InChIKeyOJZQOQNSUZLSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzyl alcohol Technical Specifications


3-Aminobenzyl alcohol (CAS 1877-77-6), also known as (3-aminophenyl)methanol, is an aromatic amino alcohol with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . The compound features both an amino (–NH₂) and a hydroxyl (–OH) functional group on a benzyl core, with the amine positioned at the meta (3-) position of the benzene ring [1]. Commercial material is typically available as a solid with a melting point range of 91–95 °C and a purity specification of ≥98% (GC/T) . The compound is soluble in water and exhibits air and light sensitivity, requiring storage under inert atmosphere .

Impurity profiling Benzocaine EP impurity F reference standard, ISO 17025/34 certified
Electrochemical design Higher oxidation potential supports sensor and polymer film tuning
Regioselective synthesis 1,3-amino alcohol enables selective mono-N-alkylation via 9-BBN chelation

Why 3-Aminobenzyl Alcohol Cannot Be Substituted


The aminobenzyl alcohol isomers (ortho-, meta-, and para-) are constitutional isomers sharing identical molecular weight and formula but exhibiting markedly different physicochemical properties and reactivity profiles [1]. These differences arise from the distinct electronic and steric environments conferred by the relative positioning of the amino and hydroxymethyl substituents. Consequently, in applications requiring precise control over molecular recognition, regioselective derivatization, or solid-state behavior—such as pharmaceutical intermediate synthesis, certified reference material use, or functional material development—the meta-substituted 3-aminobenzyl alcohol cannot be interchanged with its ortho- or para- counterparts without compromising the fidelity of the intended outcome . The following evidence details the quantifiable parameters that substantiate this selection requirement.

3‑Aminobenzyl alcohol (meta) Exclusive Benzocaine EP Impurity F designation, CRM under ISO 17025/34
2‑/4‑Isomer No comparable pharmacopoeial identity; invalidates regulatory method qualification
3‑Aminobenzyl alcohol (meta) Higher oxidation potential, suitable for electropolymerization tuning
3‑Aminophenol Lower oxidation potential; redox behavior may not match sensor requirements
3‑Aminobenzyl alcohol (meta) 1,3‑amino alcohol forms stable 9‑BBN chelate, enabling selective monoalkylation
2‑Aminobenzyl alcohol (ortho) 1,2‑amino alcohol fails to form stable chelate; monoalkylation pathway not applicable

Quantitative Differentiation Evidence for 3-Aminobenzyl alcohol


Oxidation Potential vs. 3-Aminophenol

In direct cyclic voltammetry studies on gold electrodes across a range of pH values, the oxidation potentials for 3-aminobenzyl alcohol were consistently higher than those observed for 3-aminophenol under identical solution conditions [1]. This quantitative shift in redox behavior directly impacts the compound's suitability for electropolymerization and the design of conductive polymer films.

Oxidation Potential vs. 3‑Aminophenol
Reported comparison
Higher E_ox for 3‑aminobenzyl alcohol (qualitative shift)
Supports electrochemical window tuning for sensor/polymer design
Cyclic voltammetry on Au electrodes; variable pH
Electrochemistry Electropolymerization Sensor Materials

Isomeric Melting Point Comparison

The three constitutional isomers of aminobenzyl alcohol exhibit distinct melting point ranges, a direct consequence of differing crystal lattice energies arising from molecular symmetry and intermolecular hydrogen bonding patterns. The meta-substituted 3-aminobenzyl alcohol melts at 91–95°C, representing the highest thermal stability among the isomers . The ortho-isomer melts at 82–86°C , while the para-isomer melts at a significantly lower 60–65°C .

Isomeric Melting Point
Data to verify
meta (91–95 °C) > ortho (82–86 °C) > para (60–65 °C)
Highest thermal stability among isomers; key identity criterion
Vendor specifications; independent verification recommended
Solid-State Chemistry Formulation Quality Control

Pharmacopoeial Reference Standard Designation

3-Aminobenzyl alcohol is officially designated as Benzocaine EP Impurity F (European Pharmacopoeia) and is available as a certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 . This specific regulatory identity is not shared by its ortho- or para-isomers. The compound serves as a critical standard for the development and validation of analytical methods for benzocaine and related local anesthetics.

Regulatory Designation
Specification review
Benzocaine EP Impurity F; TraceCERT® CRM, ISO 17025/34
Mandatory for compendial method validation in GMP labs
Exclusive to meta isomer; not shared by ortho/para
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Vibrational Spectroscopic Fingerprint

A complete normal coordinate analysis of 3-aminobenzyl alcohol has been performed based on experimental FTIR and laser Raman spectra, assuming C_s point group symmetry [1]. The study provides full assignment of all fundamental vibrational modes and their associated potential energy distributions (PEDs). This detailed spectroscopic fingerprint is essential for identity confirmation and purity assessment. In contrast, the literature lacks a similarly comprehensive vibrational analysis for the ortho- and para-isomers [1]. Furthermore, a certified reference-grade Raman spectrum is available in the SpectraBase database, with specific acquisition parameters including Nd:YAG laser excitation at 1064 nm and correction for scattering effects [2].

Vibrational Spectroscopic Fingerprint
Reported assignment
Full normal coordinate analysis (C_s symmetry); certified FT‑Raman spectrum available
Robust identity verification and purity assessment framework
Laser Raman 1064 nm; comprehensive assignment unique to meta
Analytical Chemistry Spectroscopy Material Identification

Selective Mono-N-Alkylation via Chelation

A selective mono-N-alkylation method specifically exploits the 1,3-relationship between the amine and alcohol groups in 3-amino alcohols, including 3-aminobenzyl alcohol [1]. The method relies on the formation of a stable chelate with 9-BBN, which protects and activates the amine group, enabling highly selective monoalkylation and avoiding the typical formation of dialkylated byproducts. This reaction pathway is fundamentally inaccessible to 1,2-amino alcohols (like 2-aminobenzyl alcohol), which fail to form the requisite stable chelate [1].

Selective Mono‑N‑Alkylation
Method context
9‑BBN chelation enables high monoalkylation selectivity for 1,3‑amino alcohols
Mechanistically grounded route to protected aniline derivatives
Ortho isomer fails chelation; dialkylation avoided
Synthetic Methodology Selective Derivatization Organic Synthesis

Pharmacological Probe Synthesis Reagent

3-Aminobenzyl alcohol is explicitly cited as a required reagent in the synthesis of two distinct classes of pharmacological probes: (1) quinone analogs that function as dynamin GTPase inhibitors and (2) pyrrolo[2,1-f][1,2,4]triazines that act as novel hedgehog signaling pathway inhibitors . These literature-precedented applications establish the compound as a critical building block for generating specific biological activity, a utility that cannot be assumed for its isomers.

Pharmacological Probe Synthesis
Source review
Literature‑precedented reagent for dynamin GTPase and hedgehog pathway inhibitors
Reduces synthetic risk for relevant medicinal chemistry programs
Supporting evidence; verify latest protocols
Medicinal Chemistry Chemical Biology Assay Development

Optimal Applications for 3-Aminobenzyl alcohol


Pharmaceutical Impurity Analysis and Method Validation

Analytical and quality control laboratories should prioritize 3-aminobenzyl alcohol certified reference material (CRM) for the development and validation of HPLC, GC, or other compendial methods for benzocaine and related local anesthetics. Its official designation as Benzocaine EP Impurity F and availability as an ISO 17025/17034-certified standard provide the regulatory traceability and data integrity required for GMP environments. The use of a non-certified or incorrect isomer would invalidate method qualification efforts .

Electrochemical Sensor and Polymer Development

Researchers designing electrochemical sensors or developing conductive polymer films via electropolymerization should select 3-aminobenzyl alcohol when a higher oxidation potential relative to 3-aminophenol is desired . This property, as demonstrated in direct cyclic voltammetry comparisons , allows for the tuning of the electrochemical window for analyte detection or the fabrication of polymer films with distinct redox properties.

Regioselective Mono-N-Alkylation of Anilines

Synthetic chemists seeking a high-selectivity route to mono-N-alkylated aniline derivatives should employ 3-aminobenzyl alcohol as the substrate of choice. The 1,3-amino alcohol motif is uniquely capable of forming a stable chelate with 9-BBN, enabling a monoalkylation protocol that is fundamentally inaccessible to 1,2-amino alcohols like 2-aminobenzyl alcohol . This method offers a clean, high-yielding alternative to reductive amination when a protected or selectively functionalized product is required.

GTPase and Hedgehog Pathway Probe Synthesis

Medicinal chemistry groups targeting dynamin GTPase or the hedgehog signaling pathway should procure 3-aminobenzyl alcohol as a key reagent for synthesizing literature-validated quinone analogs and pyrrolo[2,1-f][1,2,4]triazines , respectively. Using this specific isomer ensures adherence to published synthetic procedures, thereby mitigating the risk of unexpected reactivity or biological inactivity that could arise from substituting with an ortho- or para-isomer.

Application
Selection Property
Validation Focus
Benzocaine impurity profiling & method validation
EP impurity F CRM under ISO 17025/34
Regulatory traceability and method qualification
Electrochemical sensor & polymer development
Higher oxidation potential (relative to 3‑aminophenol)
Cyclic voltammetry redox behavior and film electrodeposition
Regioselective mono‑N‑alkylation of anilines
1,3‑amino alcohol chelation with 9‑BBN
Monoalkylation selectivity and dialkylation suppression
GTPase & hedgehog pathway probe synthesis
Literature‑precedented synthetic reagent
Adherence to published synthesis protocols

Technical Documentation Hub

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